

Comprehensive Guide to 4-Formylpyrazole Applications: A Comparative Technical Review

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Compound of Interest

Compound Name: 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile

CAS No.: 1152958-56-9

Cat. No.: B1438314

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Executive Summary: The Scaffold of Choice

4-Formylpyrazole (1H-pyrazole-4-carbaldehyde) is not merely a chemical intermediate; it is a "privileged scaffold" in modern discovery chemistry. Its unique electronic distribution—characterized by an electron-rich pyrazole ring coupled with a reactive electrophilic formyl group—allows it to serve as a linchpin in divergent synthesis.

This guide moves beyond basic descriptions to rigorously compare 4-formylpyrazole derivatives against industry standards in oncology, antimicrobial therapy, and chemo-sensing. We prioritize experimental data over theoretical promise.

Medicinal Chemistry: Comparative Performance Analysis

The aldehyde moiety at the 4-position is the gateway for generating Schiff bases, chalcones, and fused heterocyclic systems. Below is a critical comparison of these derivatives against standard-of-care drugs.

Anticancer Therapeutics

Recent studies have positioned 1,3-diarylpyrazole derivatives as potent inhibitors of melanoma and breast cancer cell lines. The mechanism often involves kinase inhibition (e.g., BRAF,

EGFR) or induction of apoptosis via the G2/M phase arrest.

Table 1: Cytotoxicity Comparison (IC50 values in μM) Lower IC50 indicates higher potency.

Compound Class	Target Cell Line	Lead Derivative (IC50)	Standard Drug (IC50)	Performance Ratio	Mechanism
1,3-Diarylpyrazolone	A375 (Melanoma)	Cmpd 51c: 14.3 μM	Celecoxib: 26.8 μM	1.9x More Potent	COX-2 / Apoptosis
1,3-Diarylpyrazolone	SKMEL-28 (Melanoma)	Cmpd 51c: 7.6 μM	Cisplatin: 14.2 μM	1.9x More Potent	DNA Crosslinking
Pyrazolo[3,4-b]pyridine	MCF-7 (Breast)	Cmpd 38b: 5.8 μM	Doxorubicin: ~1-2 μM	3-5x Less Potent	Apoptosis Induction
Scopoletin-Pyrazole	HCT-116 (Colon)	Hybrid 6a: < 20 μM	5-Fluorouracil: ~5-10 μM	Comparable	Synergistic Hybrid



Analyst Insight: While many derivatives do not yet surpass Cisplatin in raw potency across all lines, molecules like Compound 51c demonstrate superior selectivity and potency in specific phenotypes (e.g., melanoma), likely due to improved lipophilicity and targeted COX-2 inhibition compared to the sulfonamide standard Celecoxib.

Antimicrobial Efficacy

Schiff bases derived from 4-formylpyrazole exploit the azomethine linkage (-CH=N-) to bind bacterial DNA or disrupt cell membranes.

Table 2: Antibacterial Efficacy (MIC in $\mu\text{g/mL}$) Lower MIC indicates higher potency.

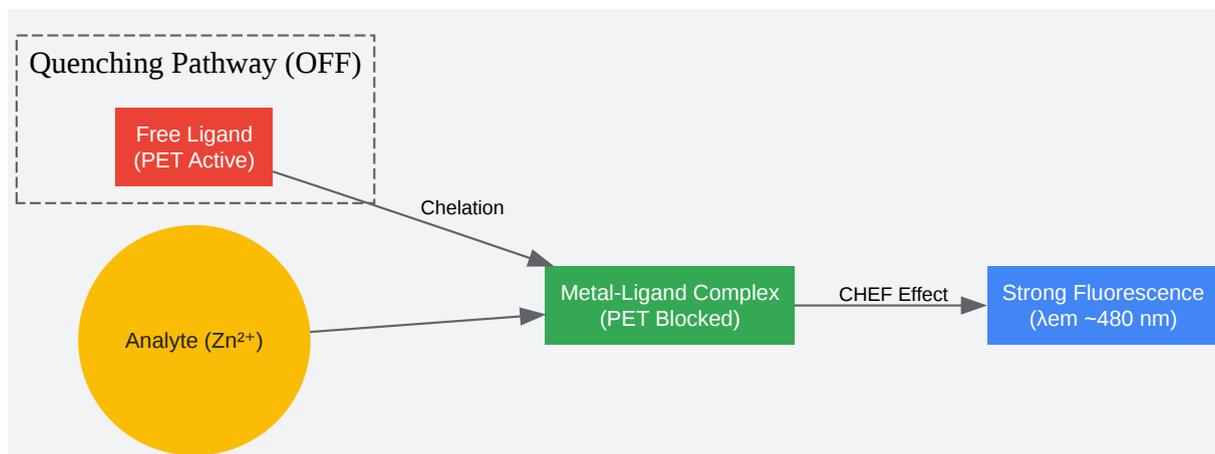
Derivative Type	Pathogen	Lead Compound (MIC)	Standard Antibiotic (MIC)	Outcome
Benzimidazole-Schiff Base	S. aureus (Gram +)	Cmpd 34: 0.25 $\mu\text{g/mL}$	Ciprofloxacin: 0.5 $\mu\text{g/mL}$	2x More Potent
Pyrazole-Triazole Hybrid	E. coli (Gram -)	Cmpd 3f: 6.25 $\mu\text{g/mL}$	Ceftriaxone: 6.25 $\mu\text{g/mL}$	Bioequivalent
Galloyl-Hydrazone	P. aeruginosa (Gram -)	Cmpd III-c: 12.5 $\mu\text{g/mL}$	Ampicillin: 25.0 $\mu\text{g/mL}$	2x More Potent

Material Science: "Turn-On" Fluorescence Sensing

4-Formylpyrazole is a critical building block for chemosensors used in environmental monitoring. The core mechanism is typically the modulation of Photoinduced Electron Transfer (PET).

Mechanism of Action

In the "Off" state, the lone pair on the pyrazole/linker nitrogen quenches the fluorophore via PET. When a metal ion (Zn^{2+} , Fe^{3+}) chelates to these nitrogens, the lone pair is engaged, blocking PET and restoring fluorescence ("On" state).



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Figure 1: Logic flow of Chelation-Enhanced Fluorescence (CHEF) in pyrazole sensors.

Sensor Performance Data

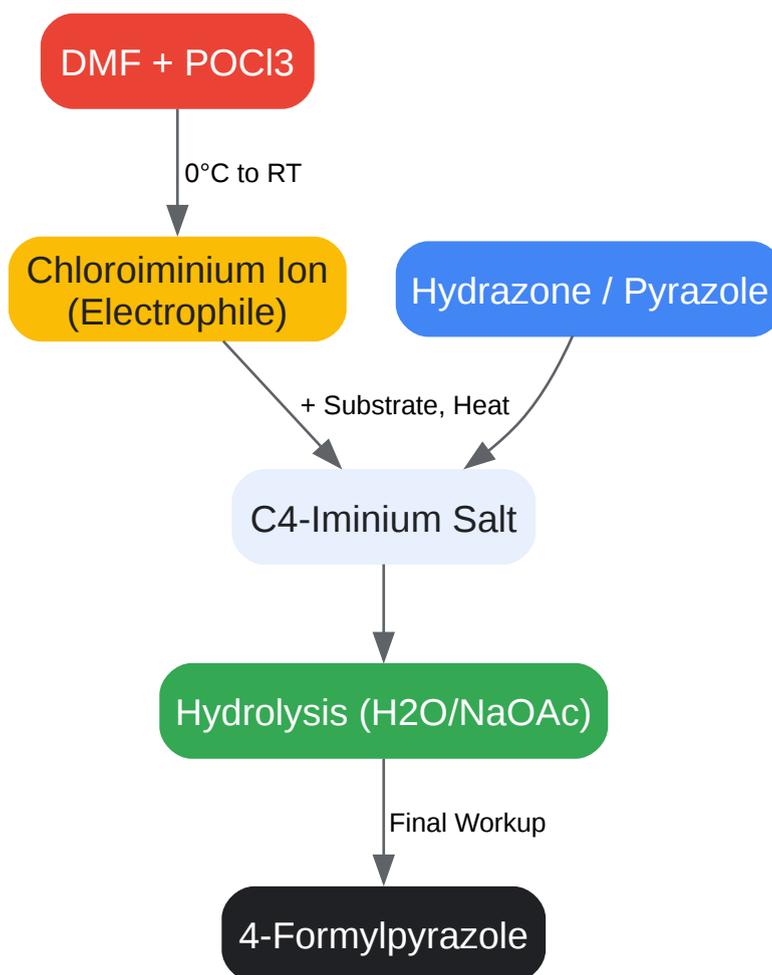
Probe ID	Analyte	Limit of Detection (LOD)	Selectivity Factor	Reference
Pyrazole 8	Zn ²⁺	0.032 μM	8-fold vs Cd ²⁺	[11]
Pyrazole 9	Fe ³⁺	0.025 μM	30-fold vs Fe ²⁺	[11]
Probe 44	c-Met Protein	Qualitative	High (Tumor specific)	[10]

Experimental Protocol: Synthesis via Vilsmeier-Haack[1][2][3][4]

The Vilsmeier-Haack reaction is the industry standard for formylating pyrazoles.[1] It is robust but requires strict moisture control.

Reaction Pathway

The reaction proceeds through an iminium salt intermediate (Vilsmeier reagent), which undergoes electrophilic aromatic substitution at the electron-rich C4 position of the pyrazole.



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Figure 2: Step-wise mechanism of the Vilsmeier-Haack formylation.

Validated Protocol (Bench-Scale)

Objective: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Reagents:

- Acetophenone phenylhydrazone (1.0 eq)
- POCl₃ (Phosphoryl chloride) (3.0 eq)

- DMF (Dimethylformamide) (5.0 eq) - Must be anhydrous

Step-by-Step Procedure:

- Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask, cool anhydrous DMF (5 mL/mmol) to 0°C in an ice bath. Add POCl₃ dropwise with stirring. Caution: Exothermic. Stir for 30 mins to form the white/yellowish chloroiminium salt.
- Addition: Dissolve the hydrazone in a minimum amount of DMF and add it slowly to the Vilsmeier reagent at 0°C.
- Cyclization/Formylation: Allow the mixture to warm to room temperature, then heat to 60-80°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the hydrazone.
- Hydrolysis: Cool the reaction mixture to RT and pour onto crushed ice (~100g). Neutralize the solution to pH 7–8 using saturated sodium acetate or NaHCO₃ solution. Note: The iminium intermediate requires basic hydrolysis to release the aldehyde.
- Isolation: A solid precipitate usually forms. Filter, wash with copious water, and dry.
- Purification: Recrystallize from Ethanol/DMF mixtures. Typical yields: 75–90%.

Critical Control Point: The temperature during POCl₃ addition must be kept <5°C to prevent decomposition of the reagent.

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